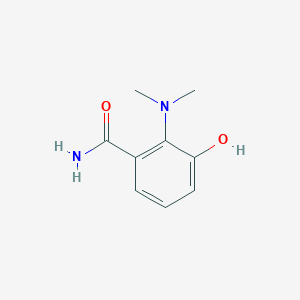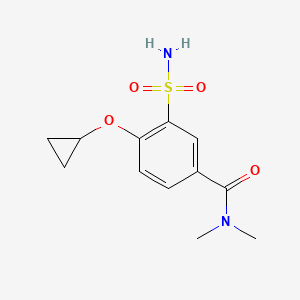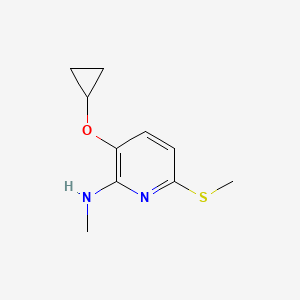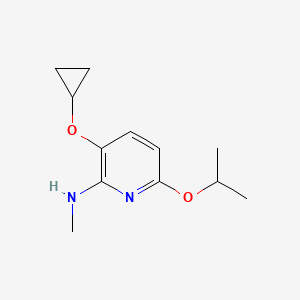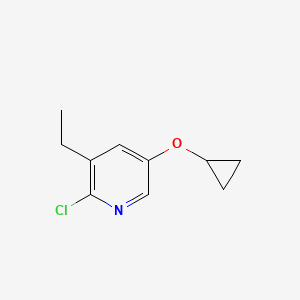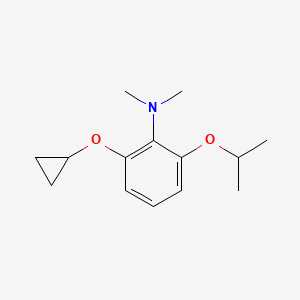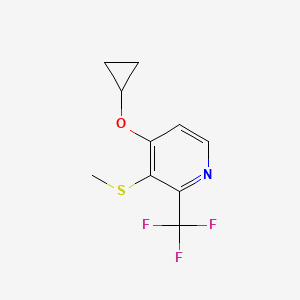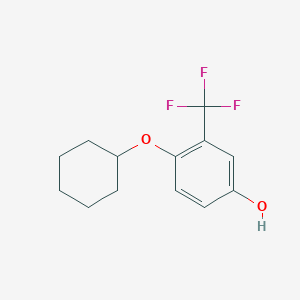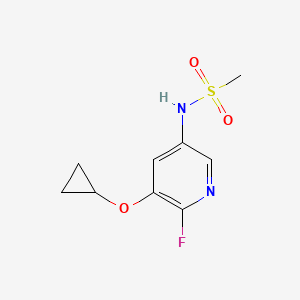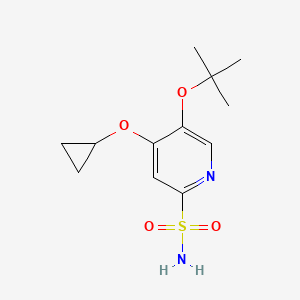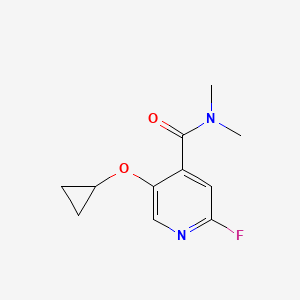
1-Cyclopropoxy-3-fluoro-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-3-fluoro-5-methoxybenzene is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzene, featuring a cyclopropoxy group, a fluorine atom, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 3-fluoro-5-methoxybenzene with cyclopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-cyclopropoxy-3-hydroxy-5-methoxybenzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-cyclopropoxy-3-hydroxy-5-methoxybenzene.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-3-fluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Cyclopropoxy-3-fluoro-5-methoxybenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the cyclopropoxy and methoxy groups can modulate its overall activity and selectivity.
Comparación Con Compuestos Similares
1-(Cyclopentyloxy)-3-fluoro-5-methoxybenzene: Similar structure but with a cyclopentyloxy group instead of a cyclopropoxy group.
1-(Benzyloxy)-3-fluoro-5-methoxybenzene: Features a benzyloxy group instead of a cyclopropoxy group.
3-Fluoroanisole: Lacks the cyclopropoxy group and has only a methoxy group attached to the benzene ring.
Uniqueness: 1-Cyclopropoxy-3-fluoro-5-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-3-fluoro-5-methoxybenzene |
InChI |
InChI=1S/C10H11FO2/c1-12-9-4-7(11)5-10(6-9)13-8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clave InChI |
XKSDNNNVRZSPDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


